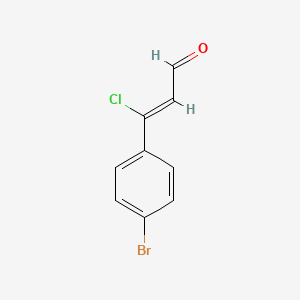

p-Bromo-beta-chlorocinnamaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

14063-78-6 |

|---|---|

Molecular Formula |

C9H6BrClO |

Molecular Weight |

245.50 g/mol |

IUPAC Name |

(Z)-3-(4-bromophenyl)-3-chloroprop-2-enal |

InChI |

InChI=1S/C9H6BrClO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H/b9-5- |

InChI Key |

BMEIVZSKOZFHRN-UITAMQMPSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/C=O)/Cl)Br |

Canonical SMILES |

C1=CC(=CC=C1C(=CC=O)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (Z)-3-(4-bromophenyl)-3-chloroprop-2-enal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for the target molecule, (Z)-3-(4-bromophenyl)-3-chloroprop-2-enal. The core of this synthesis is the Vilsmeier-Haack reaction, a versatile method for the formylation of activated aromatic and aliphatic compounds. This document outlines the reaction mechanism, a representative experimental protocol, and key data pertinent to the synthesis.

Introduction

(Z)-3-(4-bromophenyl)-3-chloroprop-2-enal is a substituted α,β-unsaturated aldehyde, a class of compounds known for their utility as versatile intermediates in organic synthesis. The presence of a bromine atom, a chlorine atom, and a conjugated aldehyde system makes this molecule a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science. The primary route for the synthesis of this and similar β-chloro-α,β-unsaturated aldehydes is the Vilsmeier-Haack reaction of an appropriate acetophenone derivative.

The Vilsmeier-Haack Synthesis Pathway

The synthesis of (Z)-3-(4-bromophenyl)-3-chloroprop-2-enal is achieved through the Vilsmeier-Haack reaction of 4-bromoacetophenone. This reaction utilizes a Vilsmeier reagent, which is formed in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The Vilsmeier reagent then acts as an electrophile, reacting with the enol or enolate form of the acetophenone to yield the target β-chloro-α,β-unsaturated aldehyde after hydrolysis.

Reaction Scheme:

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of (Z)-3-(4-bromophenyl)-3-chloroprop-2-enal based on general procedures for the Vilsmeier-Haack reaction of acetophenones.

Materials:

-

4-Bromoacetophenone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

Step 1: Formation of the Vilsmeier Reagent

-

In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

-

Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent (a pale yellow to colorless complex).

Step 2: Reaction with 4-Bromoacetophenone

-

Dissolve 4-bromoacetophenone (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add the solution of 4-bromoacetophenone to the freshly prepared Vilsmeier reagent at 0 °C dropwise over 30 minutes.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 40-50 °C) and maintain it for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

-

Stir the resulting mixture vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure (Z)-3-(4-bromophenyl)-3-chloroprop-2-enal.

Data Presentation

The following table summarizes representative quantitative data for the synthesis. Please note that specific experimental yields and spectroscopic data for the target molecule were not found in the searched literature; therefore, these values are based on typical results for similar Vilsmeier-Haack reactions.

| Parameter | Value |

| Reactants | |

| 4-Bromoacetophenone | 1.0 eq |

| N,N-Dimethylformamide (DMF) | 3.0 eq |

| Phosphorus oxychloride (POCl₃) | 1.2 eq |

| Reaction Conditions | |

| Temperature | Reflux (40-50 °C) |

| Reaction Time | 4-6 hours |

| Product | |

| Yield | 70-85% (representative) |

| Appearance | Pale yellow solid or oil |

| Spectroscopic Data (Hypothetical) | |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 9.5-9.7 (d, 1H, CHO), 7.6-7.8 (m, 2H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 6.4-6.6 (d, 1H, =CH) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 190-192 (CHO), 150-152 (C-Cl), 135-137 (Ar-C), 131-133 (Ar-CH), 129-131 (Ar-CH), 125-127 (Ar-C-Br), 120-122 (=CH) |

| IR (KBr, cm⁻¹) | ~1680 (C=O stretching), ~1610 (C=C stretching), ~820 (p-substituted benzene) |

| Mass Spectrum (EI, m/z) | [M]⁺ corresponding to C₉H₆BrClO |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of (Z)-3-(4-bromophenyl)-3-chloroprop-2-enal.

Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack reaction for the synthesis of the target aldehyde.

Stereoselectivity

The stereochemistry of the final product, specifically the formation of the (Z)-isomer, is a critical aspect of this synthesis. The stereochemical outcome of the Vilsmeier-Haack reaction on ketones can be influenced by several factors, including the nature of the substrate, the reaction conditions, and the work-up procedure. While the precise factors governing the stereoselectivity in this specific reaction are not detailed in the available literature, it is often observed that the thermodynamic (Z)-isomer is the major product. Careful control of the reaction temperature and the hydrolysis step may be crucial for maximizing the yield of the desired (Z)-isomer. Further investigation and optimization may be required to achieve high stereoselectivity.

Conclusion

The Vilsmeier-Haack reaction provides a direct and efficient pathway for the synthesis of (Z)-3-(4-bromophenyl)-3-chloroprop-2-enal from readily available 4-bromoacetophenone. This technical guide outlines a comprehensive, albeit representative, protocol for this transformation. The resulting α,β-unsaturated aldehyde is a valuable intermediate for further synthetic elaborations, offering access to a wide range of complex molecules relevant to drug discovery and materials science. Further experimental work is recommended to establish the optimal reaction conditions and to fully characterize the final product, with a particular focus on confirming the (Z)-stereochemistry.

A Technical Guide to the Spectroscopic Profile of p-Bromo-β-chlorocinnamaldehyde

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The predicted mass spectral data for p-bromo-beta-chlorocinnamaldehyde (C₉H₆BrClO) is available from PubChem.

Table 1: Predicted Mass Spectrometry Data for p-Bromo-β-chlorocinnamaldehyde [1]

| Adduct | m/z |

| [M+H]⁺ | 244.93634 |

| [M+Na]⁺ | 266.91828 |

| [M-H]⁻ | 242.92178 |

| [M+NH₄]⁺ | 261.96288 |

| [M+K]⁺ | 282.89222 |

| [M]⁺ | 243.92851 |

| [M]⁻ | 243.92961 |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. While experimental data for this compound is unavailable, we can predict the expected chemical shifts and splitting patterns by analyzing related compounds.

The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton, the vinylic proton, and the aromatic protons.

-

Aldehydic Proton (-CHO): This proton is expected to appear as a singlet or a doublet (if coupled to the vinylic proton) in the downfield region, typically around 9.5-10.5 ppm .

-

Vinylic Proton (=CH-): The chemical shift of this proton will be influenced by the adjacent chlorine and the aromatic ring. It is expected to resonate in the range of 6.5-7.5 ppm . Its multiplicity will depend on the coupling with the aldehydic proton.

-

Aromatic Protons (C₆H₄): The p-substituted aromatic ring will exhibit a characteristic AA'BB' system, appearing as two doublets in the region of 7.0-8.0 ppm .

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the double bond, and the aromatic carbons.

-

Carbonyl Carbon (C=O): This carbon will have a characteristic chemical shift in the downfield region, anticipated around 190-200 ppm .

-

Vinylic Carbons (-C=C-): The two carbons of the double bond are expected to appear in the 120-150 ppm range.

-

Aromatic Carbons: The aromatic carbons will show signals between 120-140 ppm , with the carbon attached to the bromine atom appearing at a slightly different shift.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.

Table 2: Expected IR Absorption Frequencies for p-Bromo-β-chlorocinnamaldehyde

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O Stretch (Aldehyde) | 1680-1710 | Strong absorption, characteristic of a conjugated aldehyde. |

| C=C Stretch (Alkene) | 1600-1650 | Medium to weak absorption. |

| C-H Stretch (Aldehyde) | 2720-2820 and 2820-2920 | Two weak bands, characteristic of the aldehydic C-H bond. |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to weak absorptions. |

| C-Br Stretch | 500-600 | Medium to strong absorption. |

| C-Cl Stretch | 600-800 | Medium to strong absorption. |

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for an organic compound like this compound.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2]

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition: Place the NMR tube in the spectrometer's probe.[3] The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Acquire both ¹H and ¹³C NMR spectra.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane - TMS).[3]

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal.[4] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.[5]

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.[5] The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorption spectrum.[6]

-

Data Processing: The final spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Sample Preparation: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatography (GC) inlet. For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used, where the sample is first dissolved in a suitable solvent.[7][8]

-

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or chemical ionization (CI).[9][10]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[10]

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.[9]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

- 1. PubChemLite - this compound (C9H6BrClO) [pubchemlite.lcsb.uni.lu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. microbenotes.com [microbenotes.com]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass Spectrometry [orgspectroscopyint.blogspot.com]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

CAS number and molecular weight of p-bromo-beta-chlorocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-bromo-β-chlorocinnamaldehyde, a halogenated derivative of cinnamaldehyde. This document consolidates available chemical data, proposes a synthetic route, and outlines potential biological activities and relevant experimental protocols based on current literature.

Chemical and Physical Properties

p-Bromo-β-chlorocinnamaldehyde exists as two geometric isomers, (E) and (Z). The following tables summarize the key quantitative data for both isomers.

Table 1: Physicochemical Properties of (E)-p-Bromo-β-chlorocinnamaldehyde

| Property | Value | Reference |

| CAS Number | 161891-31-2 | [1] |

| Molecular Formula | C₉H₆BrClO | [1] |

| Molecular Weight | 245.5 g/mol | [1] |

| IUPAC Name | (2E)-3-(4-bromophenyl)-3-chloro-2-propenal | [1] |

| Physical Form | Solid | [1] |

| Purity | 95% | [1] |

Table 2: Physicochemical Properties of (Z)-p-Bromo-β-chlorocinnamaldehyde

| Property | Value | Reference |

| PubChem CID | 6433595 | |

| Molecular Formula | C₉H₆BrClO | |

| Monoisotopic Mass | 243.92906 Da | |

| IUPAC Name | (2Z)-3-(4-bromophenyl)-3-chloroprop-2-enal |

Synthesis and Experimental Protocols

Proposed Synthesis of (E)-p-bromo-β-chlorocinnamaldehyde

The synthesis could potentially be achieved through a Vilsmeier-Haack type reaction or a variation thereof, starting from 4-bromobenzaldehyde. An alternative approach could involve the direct halogenation of p-bromocinnamaldehyde.

A plausible two-step synthetic approach is outlined below:

-

Synthesis of p-bromocinnamaldehyde: This intermediate can be synthesized via a Claisen-Schmidt condensation between 4-bromobenzaldehyde and acetaldehyde in the presence of a base like sodium hydroxide.

-

Chlorination of p-bromocinnamaldehyde: The resulting p-bromocinnamaldehyde could then be subjected to chlorination at the β-position. This might be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like carbon tetrachloride, potentially with a radical initiator like AIBN or under UV irradiation.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of p-bromocinnamaldehyde

-

Dissolve 4-bromobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (e.g., 10%).

-

Cool the mixture in an ice bath and add acetaldehyde (1.1 equivalents) dropwise with stirring.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

-

Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield p-bromocinnamaldehyde.

-

-

Step 2: Synthesis of (E)-p-bromo-β-chlorocinnamaldehyde

-

Dissolve p-bromocinnamaldehyde (1 equivalent) and N-chlorosuccinimide (1.1 equivalents) in a suitable solvent (e.g., carbon tetrachloride).

-

Add a catalytic amount of a radical initiator (e.g., AIBN).

-

Reflux the mixture under an inert atmosphere, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to isolate the (E)-p-bromo-β-chlorocinnamaldehyde.

-

Potential Biological Activities and Signaling Pathways

Halogenated derivatives of cinnamaldehyde have been reported to possess significant antimicrobial and anticancer properties. The biological activity is often attributed to the electrophilic nature of the α,β-unsaturated aldehyde moiety, which can react with nucleophilic residues in biological macromolecules.

Antimicrobial Activity

Cinnamaldehyde and its derivatives are known to exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The proposed mechanisms of action include:

-

Inhibition of Cell Division: Halogenated cinnamaldehydes have been shown to target the FtsZ protein, a key component of the bacterial cell division machinery (the divisome).[2] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.[2]

-

Disruption of Cell Membrane Integrity: These compounds can interfere with the biosynthesis of essential membrane phospholipids, such as phosphatidylethanolamine and phosphatidylglycerol, thereby compromising cell membrane structure and function.[3]

-

Inhibition of Biofilm Formation: Cinnamaldehyde derivatives have been shown to inhibit biofilm formation in pathogenic bacteria by downregulating genes involved in adhesion and extracellular polymeric substance (EPS) production.

Diagram of Proposed Antimicrobial Mechanism:

Caption: Proposed antimicrobial mechanism of p-bromo-β-chlorocinnamaldehyde.

Experimental Protocol for Antimicrobial Activity Assessment

A general workflow to evaluate the antimicrobial potential of p-bromo-β-chlorocinnamaldehyde is presented below.

Diagram of Antimicrobial Activity Screening Workflow:

Caption: Workflow for assessing antimicrobial and antibiofilm activity.

Spectral Data (Reference)

No specific spectral data for p-bromo-β-chlorocinnamaldehyde was found. However, the ¹H NMR spectrum of the related compound, (E)-3-(4-bromophenyl)acrylaldehyde, can provide an indication of the expected chemical shifts for the aromatic and aldehydic protons.

Table 3: Reference ¹H NMR Data for (E)-3-(4-bromophenyl)acrylaldehyde

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic-H | 9.69 | d | 7.6 |

| Aromatic-H | 7.46 – 7.52 | m | - |

| Vinylic-H | 7.41 | d | 16.0 |

| Aromatic-H | 7.37 – 7.44 | m | - |

Data obtained from a supporting information file for a research article.

It is anticipated that for p-bromo-β-chlorocinnamaldehyde, the chemical shifts of the vinylic and aldehydic protons would be influenced by the presence of the chlorine atom at the β-position.

References

- 1. (2E)-3-(4-bromophenyl)-3-chloroacrylaldehyde | 161891-31-2 [sigmaaldrich.com]

- 2. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of p-bromo-beta-chlorocinnamaldehyde from p-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of p-bromo-β-chlorocinnamaldehyde, a valuable intermediate in organic synthesis and drug development. The scientifically most viable and robust method for this transformation is detailed, which involves the Vilsmeier-Haack reaction utilizing p-bromoacetophenone as the starting material, rather than p-bromobenzaldehyde. This document furnishes a detailed experimental protocol, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to aid researchers in the successful synthesis and characterization of the target compound.

Introduction

p-Bromo-β-chlorocinnamaldehyde is a substituted α,β-unsaturated aldehyde of significant interest in the synthesis of various heterocyclic compounds and as a potential pharmacophore in drug discovery. Its reactive nature, stemming from the aldehyde, α,β-unsaturated system, and halogen substituents, makes it a versatile building block for creating complex molecular architectures. This guide focuses on the practical synthesis of this compound, providing a scientifically vetted and detailed procedure.

While the direct conversion of p-bromobenzaldehyde to p-bromo-β-chlorocinnamaldehyde is not a standard or efficient transformation, the Vilsmeier-Haack reaction on the readily available p-bromoacetophenone offers a reliable and high-yielding route to the desired product. This reaction introduces the formyl group and the β-chloro substituent in a one-pot procedure.

Reaction Pathway

The synthesis of p-bromo-β-chlorocinnamaldehyde from p-bromoacetophenone proceeds via the Vilsmeier-Haack reaction. The reaction involves the formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then reacts with the enol or enolate form of p-bromoacetophenone. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final product.

An In-depth Technical Guide to p-Bromo-beta-chlorocinnamaldehyde: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of p-bromo-beta-chlorocinnamaldehyde. Given the limited direct experimental data on this specific compound, this guide synthesizes information from publicly available data on its isomers and structurally related molecules to offer a robust predictive profile. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar halogenated cinnamaldehyde derivatives in drug discovery and development.

Physicochemical Properties

Table 1: Core Physicochemical Properties of this compound and Related Compounds

| Property | This compound ((Z)-3-(4-bromophenyl)-3-chloroprop-2-enal) | 4-Bromocinnamaldehyde | 4-Chlorocinnamaldehyde | alpha-Bromocinnamaldehyde |

| Molecular Formula | C₉H₆BrClO[1] | C₉H₇BrO[2] | C₉H₇ClO | C₉H₇BrO[3] |

| Molecular Weight | 245.50 g/mol (Calculated) | 211.06 g/mol [2] | 166.60 g/mol | 211.06 g/mol [3] |

| Appearance | Predicted: Solid | Light Yellow Solid[2] | Solid | Solid[3] |

| Melting Point | Not available | 70-74 °C[2] | 57-63 °C | 66-68 °C[3] |

| Boiling Point | Not available | 310.5±17.0 °C (Predicted)[2] | Not available | Not available |

| Solubility | Predicted: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Hexane[2] | Chloroform, Dichloromethane, Ethyl Acetate, Hexane[2] | Not available | Not available |

| CAS Number | Not available | 49678-04-8[2] | 49678-02-6 | 5443-49-2[3] |

Spectroscopic Characterization

Direct spectroscopic data for this compound is not currently published. However, the expected spectral characteristics can be inferred from the known spectra of cinnamaldehyde and the predictable effects of the halogen substituents.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic, vinylic, and aromatic protons. The aldehydic proton should appear as a doublet in the downfield region, typically between 9.5 and 10.0 ppm. The vinylic protons will likely appear as doublets in the range of 6.5 to 7.8 ppm, with the coupling constant indicating the stereochemistry of the double bond. The aromatic protons on the p-bromophenyl ring would be expected to show a characteristic AA'BB' system, with two doublets in the aromatic region (7.0-8.0 ppm).

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at the most downfield position, likely above 190 ppm. The carbons of the double bond should appear between 125 and 155 ppm. The aromatic carbons will resonate in the 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic shift.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching of the conjugated aldehyde, typically in the region of 1670-1700 cm⁻¹. The C=C stretching of the alkene and the aromatic ring will likely appear in the 1500-1650 cm⁻¹ region. C-H stretching vibrations for the aromatic and vinylic protons are expected around 3000-3100 cm⁻¹, while the aldehydic C-H stretch will show two weak bands around 2720 and 2820 cm⁻¹. The C-Br and C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.

2.4. Mass Spectrometry (MS)

The mass spectrum of this compound is predicted to show a prominent molecular ion peak. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing these halogens. Fragmentation would likely involve the loss of CO, Cl, Br, and cleavage of the side chain. Predicted mass-to-charge ratios for various adducts are available in public databases[1].

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not published, a plausible synthetic route can be designed based on established methods for the synthesis of halogenated cinnamaldehydes. The following is a proposed experimental protocol.

3.1. Proposed Synthesis of this compound

This proposed synthesis involves a two-step process: the Vilsmeier-Haack reaction of 4-bromoacetophenone to introduce the chloro-aldehyde functionality, followed by a Wittig or Horner-Wadsworth-Emmons reaction to form the double bond.

Step 1: Synthesis of 3-chloro-3-(4-bromophenyl)acrylaldehyde

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 4-bromoacetophenone (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and pour it onto crushed ice with stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Characterization of the Intermediate

The structure of the synthesized 3-chloro-3-(4-bromophenyl)acrylaldehyde should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) as described in the spectroscopic characterization section.

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Drug Development Potential

While there is no specific research on the biological activities of this compound, the broader class of cinnamaldehyde and its derivatives has been extensively studied and shown to possess a wide range of pharmacological effects. These compounds are known to exhibit antibacterial, antifungal, antioxidant, and anticancer properties[4][5].

The biological activity of cinnamaldehydes is often attributed to the presence of the α,β-unsaturated aldehyde moiety, which can act as a Michael acceptor. This allows the molecule to react with nucleophilic residues in biological macromolecules such as proteins and nucleic acids, leading to the modulation of various cellular pathways.

4.1. Potential Antimicrobial Activity

Cinnamaldehyde and its derivatives have demonstrated efficacy against a variety of pathogenic bacteria and fungi. The introduction of halogen atoms onto the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial potency. It is plausible that this compound could exhibit significant antimicrobial activity.

4.2. Potential Anticancer Activity

Numerous studies have reported the anticancer effects of cinnamaldehyde derivatives in various cancer cell lines and animal models[5][6][7]. The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. The halogen substituents on this compound could influence its interaction with cellular targets and potentially lead to potent anticancer activity.

4.3. Potential Antioxidant and Anti-inflammatory Activity

Cinnamaldehyde has been shown to possess antioxidant properties by scavenging free radicals and upregulating antioxidant defense mechanisms. It can also exert anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK[7]. The specific substitution pattern of this compound may influence these activities.

4.4. Signaling Pathways

The α,β-unsaturated aldehyde structure of cinnamaldehyde and its derivatives makes them reactive towards cellular nucleophiles, particularly cysteine residues in proteins. This reactivity can lead to the modulation of various signaling pathways involved in cellular processes like inflammation, apoptosis, and oxidative stress response.

Caption: Plausible mechanism of action for this compound.

Conclusion

This compound is a halogenated derivative of cinnamaldehyde with potential for further investigation in the field of drug discovery. While direct experimental data is scarce, this guide provides a comprehensive predictive overview of its physicochemical properties, spectroscopic characteristics, a plausible synthetic route, and its potential biological activities based on the extensive literature on related compounds. The unique substitution pattern of a bromo group on the phenyl ring and a chloro group at the beta position of the aldehyde may confer novel and potent biological activities. Further research is warranted to synthesize and characterize this compound and to explore its therapeutic potential in various disease models.

References

- 1. PubChemLite - this compound (C9H6BrClO) [pubchemlite.lcsb.uni.lu]

- 2. 4-Bromocinnamaldehyde | 49678-04-8 [chemicalbook.com]

- 3. a-Bromocinnamaldehyde 98 5443-49-2 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Biological effects of cinnamaldehyde in animal cancer models: a systematic review and meta-analysis [frontiersin.org]

- 6. Biological effects of cinnamaldehyde in animal cancer models: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological effects of cinnamaldehyde in animal cancer models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of p-Bromo-beta-chlorocinnamaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of p-bromo-beta-chlorocinnamaldehyde derivatives. Cinnamaldehyde and its analogs are a class of compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities. The introduction of halogen substituents, such as bromine and chlorine, can modulate the biological properties of the parent molecule, potentially enhancing its efficacy and specificity. This document outlines the key biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to facilitate further research and development in this area.

Biological Activities of Halogenated Cinnamaldehyde Derivatives

Derivatives of cinnamaldehyde have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of a p-bromo substitution on the phenyl ring and a beta-chloro substitution on the propenal backbone can influence the molecule's electronic and steric properties, thereby affecting its interaction with biological targets.

Antimicrobial Activity

Halogenated cinnamaldehyde derivatives have shown promise as antimicrobial agents. For instance, a study on cinnamaldehyde analogs demonstrated that a 4-bromophenyl-substituted derivative exhibited potent antimicrobial activity against the critical priority pathogen Acinetobacter baumannii, with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL[1]. The proposed mechanism of action for some cinnamaldehyde derivatives involves the inhibition of the bacterial cell division protein FtsZ[1]. The electrophilic nature of the α,β-unsaturated aldehyde moiety is also thought to contribute to its antimicrobial effects by interacting with cellular nucleophiles.

Anticancer Activity

The anticancer potential of cinnamaldehyde and its derivatives is an active area of research. These compounds have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines[2][3][4]. The underlying mechanisms are often multifactorial, involving the modulation of key signaling pathways that regulate cell survival, proliferation, and death. While specific data for this compound is limited, related chalcone derivatives of cinnamaldehyde have demonstrated cytotoxic effects against human colon cancer cells (Caco-2), with IC50 values as low as 32.19 µM[5].

Anti-inflammatory Activity

Data Presentation: Biological Activity of Cinnamaldehyde Derivatives

The following tables summarize the quantitative data available for bromo- and chloro-substituted cinnamaldehyde derivatives and related compounds.

Table 1: Antimicrobial Activity of Halogenated Cinnamaldehyde Analogs

| Compound | Microorganism | MIC (μg/mL) | Reference |

| 4-Bromophenyl-substituted cinnamaldehyde analog | Acinetobacter baumannii | 32 | [1] |

| Methoxyethyl 4-chlorocinnamate | Candida spp. | 0.13 (μmol/mL) | [10] |

| Perillyl 4-chlorocinnamate | Candida spp. | 0.024 (μmol/mL) | [10] |

Table 2: Anticancer Activity of Cinnamaldehyde-Based Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Cinnamaldehyde-based chalcone derivative (3e) | Caco-2 (Colon Cancer) | 32.19 ± 3.92 | [5] |

Table 3: Anti-inflammatory Activity of Related Bromo- and Chloro- Aromatic Compounds

| Compound | Assay | IC50 (mg/mL) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease Inhibition | 0.04 - 0.07 | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the initial biological screening of novel compounds like this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14][15]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound stock solution (e.g., in DMSO)

-

Positive control (bacterial culture without compound)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared directly in the microtiter plate. Typically, 100 µL of sterile broth is added to each well. Then, 100 µL of the compound stock solution (at 2x the highest desired concentration) is added to the first well and mixed. 100 µL is then transferred to the second well, and this process is repeated across the plate to create a concentration gradient. 100 µL from the last dilution well is discarded.

-

Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 0.5 McFarland standard), which corresponds to approximately 1-2 x 10^8 CFU/mL. This is further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: 100 µL of the standardized bacterial inoculum is added to each well containing the compound dilutions.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19][20]

Materials:

-

96-well cell culture plates

-

Adherent or suspension cancer cell lines

-

Complete cell culture medium

-

Test compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, 10-20 µL of MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is carefully removed, and 100-200 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm can be subtracted.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antimicrobial Screening

Caption: A generalized workflow for the discovery of new antimicrobial compounds.

Potential Signaling Pathway in Cancer Cells Affected by Cinnamaldehyde Derivatives

Cinnamaldehyde and its analogs have been reported to affect multiple signaling pathways in cancer cells, with the PI3K/Akt pathway being a significant target.[2][3][4][21]

Caption: Potential inhibition of the PI3K/Akt signaling pathway by cinnamaldehyde derivatives.

Conclusion

The initial biological screening of this compound derivatives suggests a promising avenue for the development of novel therapeutic agents. While data specific to this particular substitution pattern is still emerging, the broader class of halogenated cinnamaldehydes demonstrates significant antimicrobial and anticancer activities. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating a systematic and efficient evaluation of these compounds. Further studies are warranted to fully elucidate the structure-activity relationships, mechanisms of action, and therapeutic potential of this compound and its related derivatives.

References

- 1. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamaldehyde affects the biological behavior of human colorectal cancer cells and induces apoptosis via inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant [mdpi.com]

- 5. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 12. Microbroth Dilution | MI [microbiology.mlsascp.com]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. protocols.io [protocols.io]

- 16. researchhub.com [researchhub.com]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. MTT (Assay protocol [protocols.io]

- 21. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of p-Bromo-β-Chlorocinnamaldehyde: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability characteristics of p-bromo-β-chlorocinnamaldehyde, a halogenated cinnamaldehyde derivative of increasing interest to researchers, scientists, and drug development professionals. Due to a notable absence of publicly available experimental data on this specific compound, this document outlines detailed methodologies for determining these critical physicochemical properties, empowering researchers to generate the necessary data for their applications.

Introduction

p-Bromo-β-chlorocinnamaldehyde, with the chemical formula C₉H₆BrClO, is a substituted aromatic aldehyde. Like other cinnamaldehyde derivatives, it holds potential for various applications, including in medicinal chemistry and materials science. However, a thorough understanding of its solubility in common solvents and its stability under various environmental conditions is paramount for its effective use and development. This guide addresses the current information gap by providing standardized experimental protocols for researchers to ascertain these key parameters.

Physicochemical Properties

While specific experimental data for p-bromo-β-chlorocinnamaldehyde is limited, some predicted and basic identifying information is available.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrClO | PubChem |

| IUPAC Name | (2Z)-3-(4-bromophenyl)-3-chloroprop-2-enal | PubChem |

| Boiling Point | 328.2°C at 760 mmHg | ChemNet |

| Density | 1.547 g/cm³ | ChemNet |

Solubility Profile: Experimental Protocol

The solubility of a compound is a critical factor in its formulation and delivery. The following section details a standardized protocol for determining the solubility of p-bromo-β-chlorocinnamaldehyde in a range of common laboratory solvents.

Recommended Solvents for Evaluation

A diverse set of solvents should be used to establish a comprehensive solubility profile. The following are recommended based on their varying polarities and common use in pharmaceutical and chemical research:

-

Aqueous: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4

-

Alcohols: Methanol, Ethanol

-

Ketones: Acetone

-

Ethers: Dioxane, Tetrahydrofuran (THF)

-

Aprotic Polar: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Nonpolar: Hexane, Toluene

Experimental Methodology: Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of p-bromo-β-chlorocinnamaldehyde to a series of vials, each containing a known volume of a single test solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant from each vial. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of p-bromo-β-chlorocinnamaldehyde in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

A visual representation of this experimental workflow is provided below.

Theoretical Insights into the Electronic Landscape of p-bromo-beta-chlorocinnamaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic structure of p-bromo-beta-chlorocinnamaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document outlines the computational methodologies, expected electronic properties, and the logical workflow for such theoretical investigations. While specific experimental or fully calculated data for this compound is not available in existing literature, this guide leverages established computational studies on analogous cinnamaldehyde derivatives to present a robust framework for its analysis.

Introduction

Cinnamaldehyde and its derivatives are a class of organic compounds recognized for their significant biological activities. The introduction of halogen substituents, such as bromine and chlorine, can profoundly influence the molecule's electronic distribution, reactivity, and ultimately its pharmacological profile. Understanding the electronic structure of this compound is therefore crucial for predicting its chemical behavior, potential as a therapeutic agent, and for designing novel derivatives with enhanced properties. Theoretical studies, primarily employing Density Functional Theory (DFT), offer a powerful, non-experimental avenue to explore these molecular characteristics in detail.

Experimental Protocols: Computational Methodologies

The theoretical investigation of this compound's electronic structure would typically involve the following computational protocol, based on standard practices for similar molecules.[1][2]

2.1. Geometry Optimization: The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations, commonly using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[1][2] The optimization process minimizes the energy of the molecule with respect to the positions of its atoms, yielding key structural parameters.

2.2. Electronic Property Calculations: Once the optimized geometry is obtained, a range of electronic properties can be calculated at the same level of theory. These include:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution on different atoms, intramolecular charge transfer, and hyperconjugative interactions that contribute to the molecule's stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting sites of chemical reactions.

-

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis), which can be compared with experimental data for validation of the computational model.

Data Presentation: Predicted Electronic and Structural Parameters

The following tables summarize the kind of quantitative data that would be generated from a theoretical study of this compound. The values presented are illustrative and based on typical results for halogenated cinnamaldehyde derivatives.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=C | 1.34 - 1.36 | ||

| C-C (phenyl) | 1.38 - 1.40 | ||

| C-Br | 1.88 - 1.92 | ||

| C-Cl | 1.73 - 1.77 | ||

| C=O | 1.21 - 1.23 | ||

| C-C=C | 120 - 125 | ||

| C=C-C | 125 - 130 | ||

| C-C=O | 122 - 127 | ||

| Phenyl-C=C-C | 175 - 180 (trans) |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -2.0 to -3.0 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

| Dipole Moment | 2.5 to 3.5 Debye |

| Mulliken Atomic Charges (Illustrative) | |

| C (carbonyl) | +0.3 to +0.5 |

| O (carbonyl) | -0.4 to -0.6 |

| C (beta-carbon) | -0.1 to +0.1 |

| Cl (beta-carbon) | -0.1 to -0.2 |

| C (para-carbon) | +0.05 to +0.15 |

| Br (para-carbon) | -0.05 to +0.05 |

Visualization of Methodologies

The following diagrams, generated using the DOT language, illustrate the logical workflow of the theoretical studies described.

Caption: Workflow for theoretical analysis of molecular properties.

Caption: Logical pathway from electronic properties to reactivity prediction.

Conclusion

Theoretical studies provide an indispensable framework for understanding the electronic structure and predicting the reactivity of novel compounds like this compound. By employing established DFT methodologies, researchers can gain significant insights into its molecular properties, guiding further experimental work and accelerating the drug discovery and development process. This guide outlines the standard computational protocols and expected outcomes, serving as a valuable resource for initiating theoretical investigations into this and other related molecules.

References

Methodological & Application

Application Notes and Protocols for p-Bromo-β-Chlorocinnamaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential synthetic utility of p-bromo-β-chlorocinnamaldehyde, a versatile bifunctional building block. The presence of an α,β-unsaturated aldehyde system, along with two distinct halogen atoms (a vinylic chlorine and an aromatic bromine), offers multiple reaction sites for constructing complex molecular architectures, particularly heterocyclic compounds and cross-coupled products. The protocols provided are based on established synthetic methodologies for similar substrates and serve as a starting point for reaction optimization.

Synthesis of Pyrazole Derivatives

The reaction of α,β-unsaturated aldehydes with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles, a class of heterocyclic compounds with significant pharmacological interest. p-Bromo-β-chlorocinnamaldehyde is a suitable precursor for the synthesis of 5-(4-bromophenyl)pyrazoles. The vinylic chlorine atom can act as a leaving group during the cyclization step.

Reaction Scheme:

The reaction is proposed to proceed via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack and subsequent elimination of HCl to afford the aromatic pyrazole ring.

Experimental Protocol: Synthesis of 5-(4-bromophenyl)-1H-pyrazole

-

Materials:

-

p-Bromo-β-chlorocinnamaldehyde

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

-

Procedure:

-

In a round-bottom flask, dissolve p-bromo-β-chlorocinnamaldehyde (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 5-(4-bromophenyl)-1H-pyrazole.

-

Quantitative Data (Representative)

The following table provides representative yields for pyrazole synthesis from related substituted cinnamaldehydes. Optimization would be required for p-bromo-β-chlorocinnamaldehyde.

| Starting Material | Reagents | Solvent | Catalyst | Yield (%) | Reference |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Hydrazine derivatives | Methanol | Acetic acid | 70-72 | [1] |

| Substituted Chalcones | Hydrazine hydrate | Ethanol | - | High | General knowledge |

| 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine | DMF | POCl3 | High | [2] |

Logical Workflow for Pyrazole Synthesis

Caption: Workflow for the synthesis of 5-(4-bromophenyl)-1H-pyrazole.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a C-Br bond on the aromatic ring and a C-Cl bond on the vinylic position allows for selective palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective functionalization of the aromatic ring.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organohalide.[1][3] In the case of p-bromo-β-chlorocinnamaldehyde, the aryl bromide can be selectively coupled with a boronic acid.

Reaction Scheme:

This reaction allows for the introduction of a new aryl or alkyl group at the para-position of the benzene ring, leading to the synthesis of biaryl derivatives of cinnamaldehyde.

Experimental Protocol: Suzuki-Miyaura Coupling of p-Bromo-β-chlorocinnamaldehyde

-

Materials:

-

p-Bromo-β-chlorocinnamaldehyde

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Ligand (if necessary, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

-

Procedure:

-

To a degassed mixture of p-bromo-β-chlorocinnamaldehyde (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in the chosen solvent system, add the palladium catalyst (0.01-0.05 eq) and ligand (if used).

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C for 8-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data (Representative for Aryl Bromides)

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | >90 |

| Aryl Bromide | Alkylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 80-95 |

| Aryl Chloride | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 70-90 |

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[4] The aryl bromide of p-bromo-β-chlorocinnamaldehyde can react with various alkenes to form substituted cinnamaldehyde derivatives.

Reaction Scheme:

This reaction extends the conjugation of the system and allows for the introduction of various functionalized side chains.

Experimental Protocol: Heck Reaction of p-Bromo-β-chlorocinnamaldehyde

-

Materials:

-

p-Bromo-β-chlorocinnamaldehyde

-

Alkene (e.g., styrene, butyl acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

-

Ligand (e.g., PPh₃, P(o-tolyl)₃)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, Acetonitrile)

-

-

Procedure:

-

In a reaction vessel, combine p-bromo-β-chlorocinnamaldehyde (1.0 eq), the alkene (1.5 eq), the palladium catalyst (0.01-0.05 eq), the ligand (if necessary), and the base (1.5-2.0 eq) in the chosen solvent.

-

Degas the mixture and heat under an inert atmosphere at 80-140 °C for 12-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool to room temperature and filter off the catalyst (if heterogeneous) or proceed with a work-up.

-

For work-up, dilute with an organic solvent, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography.

-

Quantitative Data (Representative for Aryl Bromides)

| Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Aryl Bromide | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 80-95 |

| Aryl Bromide | Butyl Acrylate | Pd(OAc)₂ | K₂CO₃ | DMA | >90 |

| Aryl Iodide | Methyl Acrylate | PdCl₂(PPh₃)₂ | Et₃N | ACN | 85-98 |

Catalytic Cycle for the Heck Reaction

Caption: Simplified catalytic cycle of the Heck reaction.

Disclaimer

The experimental protocols and quantitative data provided herein are based on general methodologies reported for structurally similar compounds. These should be considered as starting points, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) will likely be necessary to achieve optimal results for p-bromo-β-chlorocinnamaldehyde. All reactions should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for p-Bromo-beta-chlorocinnamaldehyde as an Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Bromo-beta-chlorocinnamaldehyde is a halogenated derivative of cinnamaldehyde, a natural antimicrobial compound. While specific research on this compound is limited, studies on structurally similar halogenated cinnamaldehyde analogs have demonstrated significant antimicrobial potential. This document provides a detailed overview of the anticipated antimicrobial applications, potential mechanisms of action, and experimental protocols for the evaluation of this compound, based on data from closely related compounds. The presence of electron-withdrawing bromine and chlorine atoms on the cinnamaldehyde scaffold is expected to enhance its electrophilicity and, consequently, its antimicrobial efficacy.

Anticipated Antimicrobial Spectrum and Efficacy

Based on studies of bromo- and chloro-substituted cinnamaldehyde derivatives, this compound is predicted to exhibit activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. The data presented below is derived from studies on analogous compounds and serves as a predictive reference for the potential efficacy of this compound.

Table 1: Predicted Minimum Inhibitory Concentrations (MICs) of this compound Against Various Pathogenic Bacteria (Based on Analogs)

| Bacterial Species | Strain | Predicted MIC (µg/mL) | Reference Compound(s) |

| Acinetobacter baumannii | ATCC 19606 | 32 | 4-Bromophenyl-substituted cinnamaldehyde analog[1] |

| Escherichia coli | (Uropathogenic) | ~100 | 4-Bromocinnamaldehyde, 4-Chlorocinnamaldehyde[2] |

| Staphylococcus aureus | (Uropathogenic) | ~100 | 4-Bromocinnamaldehyde, 4-Chlorocinnamaldehyde[2] |

| Escherichia coli | (Persister cells) | ~200 | alpha-Bromocinnamaldehyde[3] |

Potential Mechanisms of Action

The antimicrobial activity of halogenated cinnamaldehydes is likely multifaceted. The primary proposed mechanisms include:

-

Inhibition of Cell Division: Like other cinnamaldehyde analogs, this compound is predicted to target the bacterial cell division protein FtsZ.[1][4] Inhibition of FtsZ polymerization and its GTPase activity disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.[1]

-

Membrane Disruption: Cinnamaldehyde and its derivatives are known to compromise bacterial cell membrane integrity. This can lead to the leakage of essential intracellular components and a collapse of the proton motive force.

-

Inhibition of Biofilm Formation: Halogenated cinnamaldehydes have been shown to inhibit biofilm formation by pathogenic bacteria.[2] This is a critical attribute for an antimicrobial agent, as biofilms contribute significantly to antibiotic resistance and persistent infections.

-

Interference with Virulence Factors: Analogs have been observed to suppress various virulence factors, including motility (swimming and swarming) and the production of fimbriae, which are essential for bacterial adhesion and pathogenesis.

Experimental Protocols

The following are detailed protocols for the evaluation of the antimicrobial properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of pathogenic bacteria.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., A. baumannii, E. coli, S. aureus)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh CAMHB.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Cytotoxicity Assay on Mammalian Cells

This protocol describes an assay to evaluate the potential toxicity of this compound against a human cell line.

Materials:

-

This compound

-

Human cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial cell viability assay kit (e.g., RealTime-Glo™ MT Cell Viability Assay)[5]

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the human cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., at 1x and 2x the predicted MIC).[5] Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm.

-

For commercial kits: Follow the manufacturer's instructions.[5]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Proposed Mechanism of Action: Inhibition of FtsZ-mediated Cell Division

Caption: Proposed inhibition of bacterial cell division by this compound.

Experimental Workflow for Antimicrobial Evaluation

Caption: Workflow for evaluating the antimicrobial properties of this compound.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available in the public domain, the evidence from structurally related halogenated cinnamaldehydes suggests that it is a promising candidate for further investigation as a novel antimicrobial agent. Its predicted activity against clinically relevant pathogens, coupled with a potential mechanism of action that targets the essential cell division protein FtsZ, warrants its synthesis and comprehensive evaluation. Future research should focus on determining its precise antimicrobial spectrum, elucidating its detailed mechanism of action, and assessing its in vivo efficacy and safety profile. The provided protocols offer a robust framework for initiating such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: p-Bromo-beta-chlorocinnamaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a theoretical framework and hypothetical protocols for the synthesis of various pharmaceutically relevant heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines, using p-Bromo-beta-chlorocinnamaldehyde as a key precursor. While direct literature precedents for this specific starting material are limited, the methodologies presented are based on well-established reactivity patterns of analogous β-halo-α,β-unsaturated aldehydes.

Introduction to this compound in Heterocyclic Synthesis

This compound is a trifunctional electrophilic building block, possessing a reactive aldehyde group, a polarized carbon-carbon double bond, and two distinct halogen atoms. This unique combination of functional groups makes it a promising, albeit underexplored, precursor for the synthesis of a diverse range of heterocyclic systems. The presence of the electron-withdrawing p-bromophenyl group further enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack.

The general strategy for heterocycle synthesis from this precursor involves a cyclocondensation reaction with a binucleophilic reagent. The reaction is expected to proceed via an initial Michael addition of the nucleophile to the β-position, followed by an intramolecular nucleophilic attack on the aldehyde carbonyl, and subsequent elimination of water and hydrogen chloride to afford the aromatic heterocyclic ring.

Synthesis of 4-Bromo-5-(p-bromophenyl)pyrazole

Application: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of a di-brominated pyrazole from this compound offers a route to novel compounds with potential for further functionalization.

Proposed Synthetic Pathway

The reaction of this compound with hydrazine hydrate is proposed to yield 4-bromo-5-(p-bromophenyl)pyrazole. The reaction likely proceeds through a Michael addition of hydrazine, followed by cyclization and aromatization.

Application Note: Synthesis and Biological Evaluation of α-Bromo-Cinnamaldehyde Derivatives

Introduction

α-Bromo-cinnamaldehyde and its derivatives are valuable compounds in organic synthesis and medicinal chemistry. They serve as versatile intermediates and have demonstrated significant biological activities. Notably, α-bromo-cinnamaldehyde is recognized as a broad-spectrum and highly effective fungicide and bactericide, with applications in the leather, textile, and food industries.[1] The introduction of a bromine atom at the α-position of the cinnamaldehyde scaffold alters the molecule's electron density, enhancing its electrophilicity and reactivity, which is key to its synthetic utility and biological function.[2]

This document provides detailed protocols for the synthesis of α-bromo-cinnamaldehyde derivatives, presents quantitative data from various synthetic methods, and summarizes their biological activities.

General Synthetic Pathway

The most common route for synthesizing α-bromo-cinnamaldehyde involves a two-step reaction starting from cinnamaldehyde.[1][2] First, an addition reaction of bromine across the alkene double bond occurs, followed by an elimination reaction to remove hydrogen bromide, yielding the final product.[1][2]

Caption: General two-step synthesis of α-bromo-cinnamaldehyde derivatives.

Experimental Protocols

The following protocols describe the synthesis of α-bromo-cinnamaldehyde from cinnamaldehyde using different solvents and bases.

Protocol 1: Synthesis using Acetic Acid and Potassium Carbonate

This traditional method involves the bromination of cinnamaldehyde in glacial acetic acid, followed by dehydrobromination using potassium carbonate.[1][3][4]

Materials:

-

Cinnamaldehyde

-

Glacial Acetic Acid

-

Bromine

-

Anhydrous Potassium Carbonate

-

Ethanol

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Buchner funnel and filter paper

Procedure:

-

Bromine Addition:

-

In a round-bottom flask, dissolve cinnamaldehyde in glacial acetic acid.

-

Cool the mixture in an ice-water bath with continuous stirring.[4]

-

Slowly add an equimolar amount of bromine dropwise to the cooled solution.

-

After the addition is complete, continue stirring for an additional 15 minutes to ensure the formation of the 2,3-dibromo-3-phenylpropanal intermediate.[1]

-

-

Elimination Reaction:

-

To the reaction mixture containing the intermediate, add anhydrous potassium carbonate.

-

Heat the mixture to reflux for approximately 30 minutes to facilitate the elimination of hydrogen bromide.[3]

-

-

Workup and Purification:

-

After reflux, cool the reaction mixture to room temperature. A coarse product should precipitate.[3]

-

Collect the crude product by vacuum filtration.

-

Dissolve the crude product in a minimal amount of hot ethanol and allow it to recrystallize upon cooling.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry to obtain the final α-bromo-cinnamaldehyde product. The reported yield for this method is approximately 80-85%.[3][4]

-

Protocol 2: Synthesis using Carbon Tetrachloride and a Weak Base

This method utilizes a non-polar solvent and can offer advantages in terms of product color and simplified workup.[1][4]

Materials:

-

Cinnamaldehyde

-

Carbon Tetrachloride (or Dichloromethane)[3]

-

Bromine (or a solid bromine carrier like silica gel-supported bromine)[4]

-